molecular formula C15H18N4OS B2436385 4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde CAS No. 370071-21-9

4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde

Cat. No.: B2436385
CAS No.: 370071-21-9
M. Wt: 302.4
InChI Key: SXCSEHLADZXDQH-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction is often employed to synthesize thienopyrimidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

When compared to other thienopyrimidine derivatives, 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde exhibits unique chemical properties and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and potential of the thienopyrimidine scaffold.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-10-18-5-7-19(8-6-18)14-13-11-3-1-2-4-12(11)21-15(13)17-9-16-14/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSEHLADZXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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